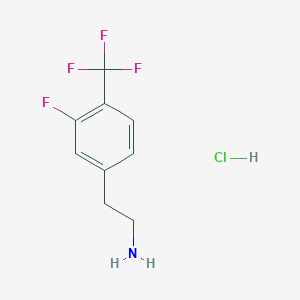
2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethylamine hydrochloride
Cat. No. B8343716
M. Wt: 243.63 g/mol
InChI Key: HXWGSKOVMVHKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07678818B2
Procedure details


The title compound was synthesized in analogy to 2-(3-fluoro-4-trifluoromethyl-phenyl)-ethylamine hydrochloride (described in example S1-B) from 3.188 g of crude (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (14.5 mmol) and 76 ml of a 1M borane-THF complex solution in THF (76 mmol). The product was obtained as a white solid (1.52 g, 40%). MS (ISP) 224.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
3.188 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl.FC1C=C(CCN)C=CC=1C(F)(F)F.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][C:24]#[N:25])=[CH:19][C:18]=1[C:26]([F:29])([F:28])[F:27].C1COCC1>>[ClH:16].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][NH2:25])=[CH:19][C:18]=1[C:26]([F:27])([F:28])[F:29] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC=1C=C(C=CC1C(F)(F)F)CCN
|
Step Two
|
Name
|
|
|
Quantity
|
3.188 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
76 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)CCN)C(F)(F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.52 g | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
